[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine
Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the use of 3-Chloro-4-fluorobenzoyl chloride , which is a related compound with the molecular weight of 193 . This compound is typically stored in an inert atmosphere at room temperature . The synthesis could also involve the use of 4-Fluorobenzyl chloride , which has a linear formula of FC6H4CH2Cl .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a benzoyl group (C6H5CO-) and a fluorine atom attached to the piperidine ring.Chemical Reactions Analysis
The compound 4-Fluorobenzoyl chloride is known to undergo Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene . This suggests that [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine might also participate in similar reactions.Scientific Research Applications
Biased Agonists for Serotonin Receptors
A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" for serotonin 5-HT1A receptors. These compounds demonstrated high selectivity in various signal transduction assays, notably in ERK1/2 phosphorylation, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Monoamine Oxidase Inhibitors
In 1989, Danzin et al. reported that alpha-silyl amines, including benzyl-dimethyl-silyl-methanamine derivatives, were potent inhibitors of rat brain monoamine oxidase B (MAO-B). These findings suggest their potential application as anti-Parkinsonian agents (Danzin et al., 1989).
Novel Antipsychotic Agents
Research by Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds, not interacting with dopamine receptors, showed antipsychotic-like profiles in behavioral animal tests, suggesting their potential as novel antipsychotic agents (Wise et al., 1987).
Multitarget Directed Ligands for Alzheimer's Treatment
In a 2013 study, Kumar et al. synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives and assayed them as inhibitors of acetylcholinesterase and monoamine oxidase, revealing potential applications in Alzheimer's disease treatment (Kumar et al., 2013).
Conformational Analysis
Ribet et al. (2005) focused on the conformational analysis and crystal structure of a related compound. Their work contributes to understanding the physical and chemical properties of such compounds, which is crucial for their application in pharmaceuticals (Ribet et al., 2005).
Safety and Hazards
The compound 3-Chloro-4-fluorobenzoyl chloride, which may be used in the synthesis of [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine, is classified as a skin corrosive substance . It has a GHS05 pictogram and a danger signal word . The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) .
Properties
IUPAC Name |
[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3-chloro-4-fluorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N2O/c14-10-7-9(1-2-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18/h1-2,7H,3-6,8,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLXAWPHBCZDBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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